molecular formula C16H17N B074358 4-(Dimethylamino)stilbene CAS No. 1145-73-9

4-(Dimethylamino)stilbene

Cat. No.: B074358
CAS No.: 1145-73-9
M. Wt: 223.31 g/mol
InChI Key: XGHHHPDRXLIMPM-UHFFFAOYSA-N
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Description

4-(Dimethylamino)stilbene is an organic compound with the molecular formula C16H17N. It is a derivative of stilbene, characterized by the presence of a dimethylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

For instance, stilbene synthase (STS) is a pivotal enzyme that catalyzes the biosynthesis of resveratrol, a well-known stilbene . The nature of these interactions often involves the modulation of enzymatic activity, which can influence various biochemical reactions .

Cellular Effects

Studies on similar stilbenes have shown that they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, stilbenes have been found to modulate NF-κB, MAPK and JAK/STAT pathways, reducing the transcription of inflammatory factors .

Molecular Mechanism

It is known that stilbenes exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of stilbenes can change over time, influenced by factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on similar stilbenes have shown that their effects can vary with different dosages . For instance, many stilbenes tested in animal studies have demonstrated beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .

Metabolic Pathways

The metabolic pathways involving 4-(Dimethylamino)stilbene are not well-documented. It is known that stilbenes are involved in various metabolic pathways. For instance, stilbenes are synthesized by plants in response to various stresses and are derived from the phenylpropanoid pathway .

Transport and Distribution

Studies on similar stilbenes have shown that they can be transported and distributed within cells and tissues .

Subcellular Localization

Studies on similar stilbenes have shown that they can be localized in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Dimethylamino)stilbene can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with dimethylamine in the presence of a base, followed by a condensation reaction with another benzaldehyde molecule. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)stilbene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.

    Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(Dimethylamino)stilbene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its interactions with biological macromolecules and its potential as a fluorescent probe.

    Medicine: Research has explored its potential as an anti-cancer agent and its effects on cellular processes.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Diethylstilbestrol: A synthetic estrogen with similar structural features but different biological activities.

    4-Dimethylaminobibenzyl: A non-carcinogenic compound with a similar structure but different metabolic pathways.

    Trans-4-Acetylaminostilbene: Another stilbene derivative with distinct chemical and biological properties.

Uniqueness: 4-(Dimethylamino)stilbene is unique due to its specific chemical structure, which allows it to undergo various chemical reactions and interact with biological macromolecules in distinct ways. Its applications in research and industry further highlight its versatility and importance.

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-phenylethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHHHPDRXLIMPM-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020720
Record name (E)-4-Dimethylaminostilbene
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Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838-95-9, 1145-73-9
Record name trans-4-Dimethylaminostilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=838-95-9
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Record name trans-4-Dimethylaminostilbene
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Record name 4-Dimethylaminostilbene
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Record name (E)-4-Dimethylaminostilbene
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Record name 4-(Dimethylamino)stilbene
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Record name 4-DIMETHYLAMINOSTILBENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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